Puromycin monohydrochloride is a potent antibiotic that functions primarily as a protein synthesis inhibitor. It is derived from the bacterium Streptomyces alboniger and is known for its ability to induce premature termination of polypeptide chains during translation in both prokaryotic and eukaryotic cells. The compound mimics the structure of the 3' end of aminoacylated transfer RNA, allowing it to enter the ribosomal A-site and disrupt normal protein synthesis processes. This capability makes puromycin a valuable tool in molecular biology, particularly in studies involving ribosome function and the dynamics of protein synthesis .
The synthesis of puromycin involves several chemical processes that can vary based on the desired form and modifications of the compound. The primary method includes:
Puromycin's molecular structure consists of a nucleoside linked to an amino acid, resembling the structure of aminoacyl-tRNA. Key structural features include:
The unique amide linkage at the 3' position provides resistance to hydrolysis, distinguishing it from typical aminoacyl-tRNA molecules that contain ester linkages .
Puromycin participates in several key reactions:
The mechanism by which puromycin exerts its effects involves several steps:
Puromycin monohydrochloride exhibits various physical and chemical properties:
Puromycin has diverse applications in scientific research:
Puromycin monohydrochloride is an aminonucleoside antibiotic comprising a tyrosine-like moiety linked to a modified adenosine via a stable amide bond. This structure replicates the 3′-terminal aminoacyl-adenosine motif of aminoacylated transfer RNA (aa-tRNA), particularly tyrosyl-tRNA (Tyr-tRNA). The molecule's adenine base engages in hydrogen bonding with the 23S rRNA (U793/A2450-A2451 in Haloarcula marismortui), while its ribose moiety forms critical contacts with conserved nucleotides in the ribosomal A-site [1] [7]. Crucially, the amino acid-like component occupies the ribosomal peptidyl transferase center (PTC), positioning its α-amino group for nucleophilic attack on the carbonyl carbon of the P-site peptidyl-tRNA ester bond [2] [6].
The structural fidelity required for A-site binding is evidenced by structure-activity studies: Substitutions at the amino group (e.g., acetylation) abolish activity, while modifications to the nucleoside component (e.g., 5′-fluorophore conjugates via deoxycytidine linkers) retain ribosomal binding capacity [1] [3]. Crystal structures (PDB: 1Q82) confirm that puromycin binds the A-site in an identical orientation to aa-tRNA, explaining its universal activity across biological kingdoms [7].
Table 1: Structural Equivalence Between Puromycin and Aminoacyl-tRNA
Structural Feature | Aminoacyl-tRNA | Puromycin | Functional Consequence |
---|---|---|---|
3'-Terminal Nucleotide | Adenosine | Modified adenosine | Base pairing with 23S rRNA |
Amino Acid Attachment | Ester bond (labile) | Amide bond (stable) | Prevents transpeptidation after incorporation |
α-Amino Group | Free (-NH₃⁺) | Free (-NH₃⁺) | Nucleophilic attack on peptidyl-tRNA |
Spatial Dimensions | ~20 Å (from base to amino acid) | 18.5 Å (molecular length) | Fits A-site binding pocket |
The peptidyl transferase center (PTC) of the 50S ribosomal subunit catalyzes nucleophilic attack by puromycin’s α-amino group on the electrophilic carbonyl carbon of the ester linkage in P-site peptidyl-tRNA. This reaction forms a stable amide bond between the nascent polypeptide and puromycin, releasing a peptidyl-puromycin adduct. Unlike natural transpeptidation (which forms a labile ester bond), puromycin’s amide bond cannot participate in further elongation, causing irreversible translation termination [1] [10].
Key catalytic elements include:
Table 2: Catalytic Comparison of Natural Transpeptidation vs. Puromycylation
Parameter | Natural Transpeptidation | Puromycylation |
---|---|---|
A-Site Substrate | Aminoacyl-tRNA | Puromycin |
Bond Formed | Ester (labile) | Amide (stable) |
Catalytic Rate (kcat) | ~20 s⁻¹ | 0.2–5 s⁻¹ (concentration-dependent) |
Product Release | Elongated peptidyl-tRNA in P-site | Released peptidyl-puromycin adduct |
Ribosome Fate | Translocation-ready | Dissociated subunits |
Puromycin-induced termination follows biphasic kinetics influenced by concentration, ribosomal conformation, and species-specific factors:
Table 3: Kinetic Parameters of Puromycin-Induced Termination
Condition | Incorporation Rate | Release Half-Life | Key Modulators |
---|---|---|---|
Low [Puro] (<1 μM) | 0.05 min⁻¹ | >30 min | Release factors (RF1/RF2) |
High [Puro] (>10 μM) | 2.1 min⁻¹ | <10 sec | Ribosome flux, A-site occupancy |
+ Emetine | ↑ 300% | 12 sec | Hybrid-state ribosomes |
+ Cycloheximide | ↓ 50% | 15 sec | Classical-state ribosomes |
Neuronal Stalled Ribosomes | 0.8 min⁻¹ | >60 min (retained in exit tunnel) | Anisomycin resistance |
Though puromycin inhibits both prokaryotic and eukaryotic ribosomes, mechanistic differences arise from structural and regulatory variations:
Table 4: Comparative Ribosomal Responses to Puromycin
Parameter | Prokaryotes | Non-Neuronal Eukaryotes | Neurons |
---|---|---|---|
Membrane Permeability | Low (Gram-negatives) | High | High |
Primary Resistance Mechanism | Efflux pumps | pac transgene expression | N/A |
A-Site Affinity (Kd) | 150 μM | 25 μM | 28 μM |
Anisomycin Competition | Not applicable | >90% inhibition | <40% inhibition |
Peptidyl-Puromycin Release | Immediate | Immediate | Retained (>60 min) |
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